N,N'-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
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Overview
Description
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE is a synthetic compound belonging to the dihydropyridine classIt exhibits various biological activities, including calcium channel antagonism, antioxidant properties, and enzyme inhibition .
Preparation Methods
The synthesis of N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE can be achieved through a one-pot three-component Hantzsch reaction. This method involves the condensation of 2-methoxybenzaldehyde, 3-oxo-N-(prop-2-yn-1-yl)butanamide, and ammonium carbonate under specific reaction conditions . The reaction typically proceeds at room temperature and yields the desired product with high efficiency.
Chemical Reactions Analysis
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Scientific Research Applications
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Antioxidant Research: The compound exhibits significant antioxidant properties, making it a candidate for research in oxidative stress-related conditions.
Enzyme Inhibition: It has been shown to inhibit enzymes like cathepsin S, which is involved in various pathological processes.
Mechanism of Action
The mechanism of action of N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE involves multiple pathways:
Calcium Channel Blockade: It inhibits calcium influx by blocking voltage-gated calcium channels, which can reduce muscle contraction and lower blood pressure.
Antioxidant Activity: The compound activates the Nrf2-ARE pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress.
Enzyme Inhibition: It binds to the active site of enzymes like cathepsin S, preventing their activity and subsequent pathological effects.
Comparison with Similar Compounds
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE can be compared with other dihydropyridine derivatives:
N3,N5-bis[(2-methoxyphenyl)methyl]-1-(3-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine: This compound also exhibits enzyme inhibition but lacks significant calcium channel blocking activity.
1-(2-methoxybenzoyl)-N3,N5-bis[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine: Similar in structure but differs in its biological activity profile.
1-(4-methoxybenzoyl)-N3,N5-bis[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine: Another related compound with distinct pharmacological properties.
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE stands out due to its multi-targeted approach, combining calcium channel blockade, antioxidant activity, and enzyme inhibition in a single molecule.
Properties
Molecular Formula |
C29H29N3O4 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-N,5-N-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C29H29N3O4/c1-18-25(28(33)31-21-14-8-10-16-23(21)35-3)27(20-12-6-5-7-13-20)26(19(2)30-18)29(34)32-22-15-9-11-17-24(22)36-4/h5-17,27,30H,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
VNTVHJGUAIFLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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